molecular formula C20H27N3O4S2 B2785044 N-(4-(tert-butyl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 681237-48-9

N-(4-(tert-butyl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2785044
CAS No.: 681237-48-9
M. Wt: 437.57
InChI Key: DGMLBUVLVVIZDW-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C20H27N3O4S2 and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

Research on the chemical structure and reactivity of similar compounds reveals insights into their potential applications. For example, studies on ring-chain isomerism of certain benzamides show how variations in chemical structure, such as the presence of tert-butyl groups, can influence the physical state and reactivity of these compounds in solutions (Karlivan & Valter, 1980). This type of research is foundational for understanding how similar compounds might behave in various solvents or under different conditions, which is crucial for their application in chemical synthesis or as intermediates in the production of more complex molecules.

Application in Material Science

The inclusion of tert-butyl groups and sulfonyl benzamide structures in polymers and materials has been investigated for modifying material properties. For instance, polymers based on similar chemical structures have been studied for their morphology control and impact on device performance, such as in bulk heterojunction solar cells (Chu et al., 2011). These studies indicate the potential of using compounds with tert-butyl and sulfonyl benzamide motifs for improving the efficiency and stability of electronic devices.

Antimicrobial and Antitumor Applications

Compounds containing benzothiazole and sulfonyl groups have shown promise in the development of new antimicrobial and antitumor agents. For example, the synthesis of fluoro substituted sulphonamide benzothiazole compounds has been explored for their antimicrobial screening, suggesting the potential therapeutic applications of these compounds (Jagtap et al., 2010). Similarly, the study of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides for their antitumor properties highlights the relevance of such compounds in the search for new anticancer agents (Horishny et al., 2020).

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-13-10-23(11-14(2)27-13)29(25,26)16-8-6-15(7-9-16)18(24)22-19-21-17(12-28-19)20(3,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMLBUVLVVIZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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